molecular formula C15H21NO3 B194259 (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane CAS No. 98760-08-8

(2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane

Cat. No. B194259
CAS RN: 98760-08-8
M. Wt: 263.33 g/mol
InChI Key: NVPOUMXZERMIJK-STQMWFEESA-N
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Description

(2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane, often abbreviated as (2R,3S)-TBC-PEB, is a naturally occurring organic compound found in various organisms, including plants, fungi, and bacteria. It is a structural isomer of (2R,3R)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane, and is commonly used in scientific research and laboratory experiments. This compound has a wide range of applications, including its use as a chiral building block in asymmetric synthesis, as an intermediate in pharmaceutical synthesis, and as a tool for studying enzyme-catalyzed reactions.

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : An asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a form of the compound, was achieved, which is crucial for the synthesis of biologically active compounds (Badorrey, Díaz-de-Villegas, & Gálvez, 2009).

  • Antiviral Drug Synthesis : The compound plays a key role in the synthesis of the antiviral drug atazanavir. Its bioreduction with an enhanced short-chain dehydrogenase/reductase (SDR) enzyme was studied, showing potential for future industrial applications (Wu et al., 2019).

  • HIV Protease Inhibitor Synthesis : It serves as a component in the synthesis of HIV protease inhibitors, such as VX-478, demonstrating its relevance in antiviral therapy (Yuasa, Yuasa, & Tsuruta, 1998).

  • Synthesis of Amino Acid Derivatives : The compound is also involved in the synthesis of specific amino acid derivatives, contributing to a broader understanding of amino acid chemistry (Linder, Steurer, & Podlech, 2003).

  • Renin Inhibitors for Hypertension : It has been used in the synthesis of renin inhibitory peptides, which are essential for treating hypertension (Thaisrivongs et al., 1987).

  • Synthesis of HIV-1 Protease Inhibitors : Another study demonstrated its use as an intermediate for preparing HIV-1 protease inhibitors (Xin-hong, 2013).

  • Anti-Malarial Drug Development : Compounds derived from this chemical have shown anti-malarial activity, highlighting its potential in developing treatments for malaria (Cunico et al., 2009).

properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPOUMXZERMIJK-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431092
Record name tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane

CAS RN

98760-08-8
Record name (2R,3S)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98760-08-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1S)-1-(2R)-2-oxiranyl-2-phenylethyl]-, 1,1-dimethylethyl ester
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Record name (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Blacker, M Roy, S Hariharan… - … Process Research & …, 2011 - ACS Publications
A convenient method for synthesis of 2R,3S and 2S,3S N-Boc phenylalanine epoxides using readily available allylamine is described. Previous methods employed multistep synthetic …
Number of citations: 23 pubs.acs.org

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